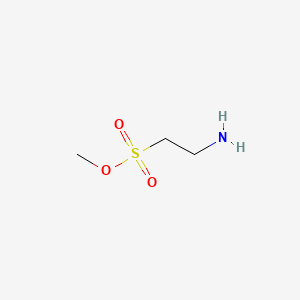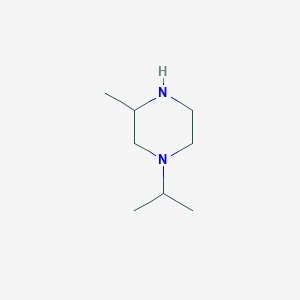
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine
概要
説明
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or 1,5-diketones.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a suitable palladium catalyst.
Protection with Boc Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput synthesis: Utilizing automated synthesizers to increase the efficiency and yield of the compound.
Continuous flow chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to obtain high-purity products.
化学反応の分析
Types of Reactions
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines with different functional groups.
科学的研究の応用
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of enzymes involved in key biochemical processes.
Pathway modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, or inflammation.
類似化合物との比較
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-4-cyano-4-phenylpiperidine: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
1-Boc-4-cyano-4-(4-fluorophenyl)-piperidine: Contains a single fluorine atom, potentially altering its reactivity and interactions.
1-Boc-4-cyano-4-(3,5-difluorophenyl)-piperidine: Has fluorine atoms in different positions, which may influence its overall behavior.
特性
IUPAC Name |
tert-butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-5-4-12(18)10-14(13)19/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHDCFCBNPGJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593025 | |
| Record name | tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216311-12-5 | |
| Record name | tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















